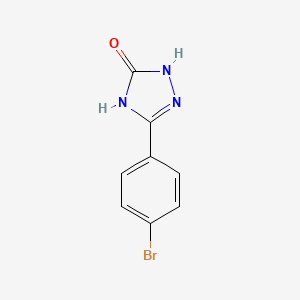

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRHDMJAUMODNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347044 | |

| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33199-41-6 | |

| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Formation of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one: A Mechanistic and Methodological Guide

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the core chemical principles and practical laboratory methodologies for its synthesis. A detailed, step-by-step reaction mechanism is presented, supported by established chemical theories. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of the key intermediate, N-(4-bromobenzoyl)semicarbazide, and its subsequent cyclization to the target triazolone. Comprehensive characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are provided to ensure the self-validating nature of the described protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deep, practical understanding of the synthesis of this important molecular scaffold.

Introduction: The Significance of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-triazole ring system is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The 1,2,4-triazol-3-one core, in particular, is a privileged scaffold in the design of novel therapeutic agents. The incorporation of a 4-bromophenyl substituent at the 5-position introduces a lipophilic and synthetically versatile handle, making this compound a valuable building block for the synthesis of more complex molecules. Understanding the intricacies of its formation is paramount for the efficient and controlled synthesis of novel drug candidates.

This guide will deconstruct the formation of this target molecule, focusing on a robust and widely applicable synthetic strategy: the base-catalyzed intramolecular cyclization of an N-acylsemicarbazide intermediate.

The Core Reaction Pathway: A Two-Step Approach

The most direct and reliable synthetic route to this compound involves a two-step process:

-

Formation of the N-(4-bromobenzoyl)semicarbazide Intermediate: This step involves the acylation of semicarbazide with 4-bromobenzoyl chloride. This reaction forms the crucial acyclic precursor containing all the necessary atoms for the subsequent cyclization.

-

Base-Catalyzed Intramolecular Cyclization: The N-(4-bromobenzoyl)semicarbazide is then treated with a base, typically an aqueous solution of sodium hydroxide, and heated to induce an intramolecular nucleophilic attack, followed by dehydration, to yield the stable 1,2,4-triazol-3-one ring.

This two-step approach offers high yields and a straightforward purification process, making it an ideal choice for laboratory-scale synthesis.

Unraveling the Mechanism: A Step-by-Step Elucidation

The formation of the 1,2,4-triazol-3-one ring from N-(4-bromobenzoyl)semicarbazide is a classic example of a base-catalyzed intramolecular cyclization-dehydration reaction. The following is a detailed breakdown of the proposed mechanism:

Step 1: Deprotonation of the Semicarbazide Moiety

In the presence of a strong base, such as hydroxide ions (OH⁻) from sodium hydroxide, the most acidic proton of the N-(4-bromobenzoyl)semicarbazide is abstracted. The protons on the terminal NH₂ group and the adjacent NH group are the primary candidates. The NH proton adjacent to the carbonyl group is the most acidic due to the electron-withdrawing effect of the carbonyl group, which stabilizes the resulting conjugate base.

Step 2: Intramolecular Nucleophilic Attack

The resulting negatively charged nitrogen atom acts as a potent nucleophile. It then attacks the electrophilic carbon atom of the carbonyl group within the same molecule. This intramolecular cyclization leads to the formation of a five-membered ring intermediate, a tetrahedral oxyanion.

Step 3: Proton Transfer

A proton transfer occurs, likely mediated by water molecules in the aqueous solution. The negatively charged oxygen atom is protonated to form a hydroxyl group.

Step 4: Dehydration to Form the Triazolone Ring

Under the reaction conditions (typically heating), the hydroxyl group is eliminated as a molecule of water. This dehydration step is facilitated by the formation of a stable, aromatic-like 1,2,4-triazol-3-one ring. The driving force for this step is the gain in resonance stabilization of the final heterocyclic product.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear steps and characterization data to confirm the identity and purity of the products.

Synthesis of the Intermediate: N-(4-bromobenzoyl)semicarbazide

This protocol details the synthesis of the key acyclic precursor.

Materials and Reagents:

-

Semicarbazide hydrochloride

-

Sodium bicarbonate

-

Distilled water

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) in 50 mL of distilled water.

-

Slowly add a saturated solution of sodium bicarbonate until the effervescence ceases, indicating the neutralization of the hydrochloride and the formation of free semicarbazide.

-

In a separate beaker, dissolve 4-bromobenzoyl chloride (2.19 g, 10 mmol) in 20 mL of a suitable organic solvent like tetrahydrofuran (THF) or acetone.

-

Cool the semicarbazide solution in an ice bath and, with vigorous stirring, add the solution of 4-bromobenzoyl chloride dropwise over a period of 15-20 minutes.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for another hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

The white precipitate of N-(4-bromobenzoyl)semicarbazide that forms is collected by vacuum filtration.

-

Wash the solid with cold distilled water to remove any remaining salts and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 60-70 °C.

Characterization of N-(4-bromobenzoyl)semicarbazide:

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | Approx. 220-225 °C (with decomposition) |

| IR (KBr, cm⁻¹) | ~3300-3450 (N-H stretching), ~1680 (C=O, amide), ~1640 (C=O, urea) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 1H, -CONH-), ~8.5 (s, 1H, -NH-CO-NH₂), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~6.5 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~166 (C=O, amide), ~158 (C=O, urea), ~133 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~125 (Ar-C-Br) |

Synthesis of this compound

This protocol describes the base-catalyzed cyclization of the intermediate to the final product. A new series of 3,4-disubstituted 1,2,4-triazol-5(4H)-one can be synthesized by the dehydrocyclization of hydrazinecarboxamides by refluxing in a 2 N sodium hydroxide solution[3].

Materials and Reagents:

-

N-(4-bromobenzoyl)semicarbazide

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Glacial acetic acid

Procedure:

-

Place N-(4-bromobenzoyl)semicarbazide (2.59 g, 10 mmol) in a 100 mL round-bottom flask.

-

Add a 2 M aqueous solution of sodium hydroxide (20 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the clear solution with glacial acetic acid until a white precipitate forms (pH ~5-6).

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the solid with cold distilled water to remove any salts.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure crystals.

-

Dry the purified product in a vacuum oven at 80-90 °C.

Characterization of this compound:

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretching), ~1700 (C=O stretching), ~1600 (C=N stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11.8 (br s, 1H, NH), ~11.5 (br s, 1H, NH), ~7.8 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~155 (C=O), ~145 (C=N), ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~124 (Ar-C-Br) |

| Mass Spectrum (ESI-MS) | m/z [M+H]⁺ ≈ 240/242 (isotopic pattern for Br) |

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the synthetic process and the underlying mechanism, the following diagrams have been generated using Graphviz.

Figure 1: Overall synthetic workflow for this compound.

Figure 2: Proposed reaction mechanism for the base-catalyzed cyclization.

Conclusion

This technical guide has provided a detailed and practical overview of the formation of this compound. By understanding the underlying mechanism of the base-catalyzed intramolecular cyclization of N-(4-bromobenzoyl)semicarbazide, researchers can confidently and efficiently synthesize this valuable heterocyclic building block. The provided experimental protocols and characterization data serve as a reliable foundation for laboratory work, ensuring the integrity and reproducibility of the synthesis. The principles and methodologies outlined herein are not only applicable to the target molecule but can also be adapted for the synthesis of a wide array of substituted 1,2,4-triazol-3-ones, thereby facilitating the exploration of new chemical space in drug discovery and development.

References

-

Akhtar, T., et al. (2008). (R)-1-(4-Bromobenzoyl)-4-(1-phenylpropyl)thiosemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o812. [Link]

-

Arora, R., et al. (2015). Synthesis, characterization & biological evaluation of newer 4-(4-substituted aryl) semicarbazones as anticonvulsant and anti-microbial agents. ResearchGate. [Link]

-

Molla, M. E., et al. (2018). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 41(1), 31-42. [Link]

-

Gomha, S. M., et al. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 22(1), 125. [Link]

-

Krasavin, M., et al. (2015). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 5(3), 1951-1958. [Link]

-

Khan, I., et al. (2018). Synthesis, Crystal structure, Anti-inflammatory and Anti-hyperglycemic Activities of Novel 3,4-Disubstituted 1,2,4-Triazol-5(4H)-one Derivatives. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of 4-bromobenzoyl chloride. PrepChem.com. [Link]

-

Weldon, D. J., et al. (2015). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. Organic Letters, 17(12), 3022-3025. [Link]

-

Mazzone, G., et al. (1981). [Synthesis of 1-aroyl-4H(R)-thiosemicarbazides, the corresponding 5-aryl 4H(R)-1,2,4-triazolin-3-thiones and some derivatives of pharmaceutical interest]. Il Farmaco; edizione scientifica, 36(3), 181-96. [Link]

-

Bolm, C., et al. (2016). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 18(15), 3814-3817. [Link]

-

Imramovský, A., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(11), 3230. [Link]

-

Isloor, A. M., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [Link]

-

PrepChem. (n.d.). Preparation of 4-bromobenzoyl chloride. PrepChem.com. [Link]

-

Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35. [Link]

-

Zhang, W., et al. (2024). Base‐Catalyzed Cascade Cyclization of Acyl Cyanides and Isocyanates for the Synthesis of Oxazoles. ChemistrySelect, 9(12), e202400564. [Link]

-

Filo. (2023). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to... filo.com. [Link]

-

Wang, J., et al. (2020). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society, 142(30), 12991-12996. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzoyl chloride. PubChem. [Link]

-

Chemistry - The Key to Success. (2022, March 15). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 1-(p-chlorobenzoyl)-4-[p-(methylthio)phenyl]semicarbazide. SpectraBase. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. [Link]

Sources

Spectroscopic Characterization of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one: An In-Depth Technical Guide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of bioactive compounds.[1][2][3] This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.

Molecular Structure and Tautomerism

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a 4-bromophenyl group at the 5-position and a carbonyl group at the 3-position. The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, which is a crucial consideration in its structural analysis.[1] The potential tautomeric forms of the title compound are depicted in the diagram below. The relative stability of these tautomers can be influenced by factors such as solvent polarity and the solid-state packing. Spectroscopic analysis, particularly NMR, can provide insights into the predominant tautomeric form in a given environment.

Caption: Potential tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the molecular framework.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is expected to reveal signals corresponding to the protons of the 4-bromophenyl ring and the N-H protons of the triazole ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of a 1,4-disubstituted benzene ring. The N-H protons are likely to appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (triazole) |

| ~11.5 | br s | 1H | N-H (triazole) |

| ~7.70 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Br) |

| ~7.60 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to C-5) |

Experimental Protocol:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds and its ability to facilitate the observation of exchangeable N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 500 MHz NMR spectrometer at room temperature.

-

Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show signals for the two distinct carbons of the triazole ring and the four distinct carbons of the 4-bromophenyl group. The chemical shift of the carbonyl carbon (C=O) will be a key diagnostic signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (C-3) |

| ~150.0 | C-5 |

| ~132.0 | Ar-C (ipso to C-5) |

| ~131.5 | Ar-CH (ortho to Br) |

| ~129.0 | Ar-CH (ortho to C-5) |

| ~122.0 | Ar-C (ipso to Br) |

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

A proton-decoupled pulse sequence should be used to obtain a spectrum with singlets for all carbon signals.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the spectrum and reference it to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.[4][5]

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad, Medium | N-H stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1700 | Strong | C=O stretching (amide) |

| ~1600 | Medium | C=N stretching (triazole ring) |

| ~1500 | Medium | Aromatic C=C stretching |

| ~1070 | Strong | C-Br stretching |

| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Experimental Protocol:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan to subtract the contribution of atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can offer additional structural insights. The fragmentation of 1,2,4-triazoles often involves cleavage of the bonds between N1-N2 and N4-C5.[4][6]

Predicted Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| 240.9767 | [M+H]⁺ (Calculated for C₈H₇BrN₃O⁺: 240.9772) |

| 262.9586 | [M+Na]⁺ (Calculated for C₈H₆BrN₃ONa⁺: 262.9592) |

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive electrospray ionization (ESI) mode.

-

For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID).

Caption: A plausible fragmentation pathway for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and the triazole system. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.[4][7]

Predicted UV-Vis Data (in Methanol):

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~250-260 | ~10,000 - 15,000 | π → π* transition |

Experimental Protocol:

-

Prepare a stock solution of the compound of known concentration in a UV-grade solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance between 0.1 and 1.0).

-

Record the UV-Vis spectrum using a dual-beam spectrophotometer from approximately 200 to 400 nm.

-

Use the pure solvent as a reference.

Conclusion

The comprehensive spectroscopic characterization of this compound, utilizing a combination of NMR, IR, MS, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. The predicted data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the confident identification and further development of this and related molecular entities.

References

-

International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

-

ResearchGate. FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),.... Available at: [Link]

-

PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link]

-

ResearchGate. Physical characteristics and FT-IR data spectra of all novel synthesized compounds (1 -14). Available at: [Link]

-

Supporting Information. General Information. Available at: [Link]

-

MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available at: [Link]

-

ResearchGate. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

-

PubMed. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Available at: [Link]

-

National Institutes of Health (NIH). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[4][8][9]Triazolo[4,3-c]- and[4][8][9]Triazolo[1,5-c]quinazolines. Available at: [Link]

-

ResearchGate. FTIR Spectrum for compound (12). 1 H-NMR spectrum of compound (11) show.... Available at: [Link]

-

National Institutes of Health (NIH). Novel 5-Aryl-[4][8][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available at: [Link]

-

MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Derivatives Containing a Phenyl-/4-Bromophenylsulfonylphenyl Moiety: Synthesis and Biological Evaluation. Available at: [Link]

-

ResearchGate. Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[4][8][9]triazolo[4,3-c]quinazolines. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Available at: [Link]

-

Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Available at: [Link]

-

ResearchGate. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Available at: [Link]

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. ijsr.net [ijsr.net]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a standard protocol, offering in-depth explanations of the rationale behind experimental choices and a detailed exploration of the compound's predicted fragmentation pathways under electron ionization (EI). By synthesizing foundational principles of mass spectrometry with specific insights into the behavior of triazole and brominated aromatic systems, this guide serves as an essential resource for researchers seeking to characterize this and structurally related molecules. All methodologies are presented as self-validating systems, and key mechanistic claims are substantiated with citations to authoritative literature.

Introduction: The Significance of Mass Spectrometric Interrogation

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1] Triazole derivatives are integral components of numerous clinically approved drugs, exhibiting antifungal, antiviral, and anticancer properties, among others.[2] The incorporation of a bromophenyl substituent introduces a halogen atom that can significantly influence the molecule's biological activity and metabolic fate.

Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of such novel chemical entities.[3] It provides precise molecular weight information and, through the analysis of fragmentation patterns, offers a detailed "fingerprint" of the molecule's structure. For drug development professionals, this information is critical for confirming the identity of synthesized compounds, identifying impurities, and studying metabolic pathways. This guide will focus on Electron Ionization (EI) mass spectrometry, a robust and widely used technique that provides reproducible fragmentation patterns valuable for structural analysis.[4]

Experimental Design: A Rationale-Driven Approach

The successful mass spectrometric analysis of this compound hinges on a well-considered experimental design. The following sections detail the recommended instrumentation and parameters, along with the scientific reasoning that underpins these choices.

Sample Preparation and Introduction

Given the anticipated solid nature of the compound, direct insertion probe (DIP) is the preferred method for sample introduction in EI-MS. This technique is ideal for the analysis of pure, thermally stable compounds.

Step-by-Step Protocol for Sample Preparation and Introduction:

-

Sample Loading: A small, representative amount of the crystalline this compound is placed in a clean glass capillary tube. The amount should be minimal to avoid saturating the detector.

-

Probe Insertion: The capillary tube is inserted into the direct insertion probe.

-

Instrument Interface: The probe is introduced into the mass spectrometer's ion source through a vacuum lock.

-

Programmed Heating: The probe is gradually heated to volatilize the sample directly into the ion source. A temperature ramp allows for the separation of any potential volatile impurities from the analyte of interest.

Causality Behind Experimental Choices:

-

Direct Insertion Probe: This method bypasses the need for chromatographic separation, which is unnecessary for a pure compound and avoids potential thermal degradation on a GC column.

-

Gradual Heating: A slow temperature ramp ensures a steady introduction of the sample into the ion source, leading to a more stable ion beam and reproducible spectra.

Mass Spectrometer and Ionization Parameters

A quadrupole mass spectrometer is a suitable instrument for this analysis, offering a good balance of resolution, sensitivity, and cost-effectiveness. Electron ionization will be employed to induce fragmentation and generate a detailed mass spectrum.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5] This is highly desirable for structural elucidation. |

| Electron Energy | 70 eV | This is the standard electron energy for EI-MS. At 70 eV, the ionization cross-section is maximized for most organic molecules, resulting in stable and reproducible fragmentation patterns that can be compared to library data.[6] |

| Ion Source Temperature | 200-250 °C | The ion source temperature must be high enough to maintain the analyte in the gas phase and prevent condensation, but not so high as to cause thermal degradation before ionization. |

| Mass Range | m/z 50-500 | This range will comfortably encompass the molecular ion of the analyte and its expected fragments. |

| Scan Speed | 1000 amu/s | A rapid scan speed is necessary to capture the transient nature of the sample as it evaporates from the direct insertion probe. |

Deciphering the Mass Spectrum: A Predictive Analysis

The electron ionization mass spectrum of this compound is predicted to exhibit a number of characteristic features.

The Molecular Ion and the Bromine Isotopic Signature

The molecular formula of the compound is C₈H₆BrN₃O. The presence of a bromine atom is a key feature that will be readily apparent in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[7] This results in a characteristic isotopic pattern for the molecular ion, which will appear as a pair of peaks of roughly equal intensity, separated by two mass-to-charge units (M⁺ and M+2).

Predicted Molecular Ion Peaks:

| Ion | Calculated m/z |

| [C₈H₆⁷⁹BrN₃O]⁺ | 238.97 |

| [C₈H₆⁸¹BrN₃O]⁺ | 240.97 |

The observation of this 1:1 doublet at the highest m/z values is a strong confirmation of the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through several competing pathways, involving cleavages of the triazole ring and the bromophenyl moiety. The following diagram and table outline the most probable fragmentation routes.

Workflow for the Interpretation of the Mass Spectrum.

Conclusion: A Powerful Tool for Chemical Analysis

The mass spectrometric analysis of this compound, when approached with a clear understanding of the underlying principles of ionization and fragmentation, provides unequivocal structural confirmation. The characteristic isotopic signature of bromine, coupled with the predictable fragmentation of the triazole ring and the aromatic system, allows for a confident assignment of the compound's identity. This guide has provided a framework for conducting and interpreting this analysis, empowering researchers in drug discovery and development to effectively characterize this and other novel heterocyclic compounds.

References

-

ResearchGate. (2025). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

-

MDPI. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available at: [Link]

-

PMC - PubMed Central. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-arylt[1][3][4]riazolo[4,3-c]quinazolines. Available at: [Link]

-

PMC - PubMed Central. (2022). Novel 5-Aryl-t[1][3][4]riazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available at: [Link]

-

Current issues in pharmacy and medicine. (2021). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Available at: [Link]

-

PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

-

NIH. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]

-

Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

ResearchGate. (2020). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). Available at: [Link]

-

MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available at: [Link]

-

ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]

-

Scientific.Net. (2014). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Available at: [Link]

-

Green Chemistry. (2019). Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles. Available at: [Link]

-

PMC - PubMed Central. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available at: [Link]

-

MDPI. (2024). 5-AMINOBIPHENYL-SUBSTITUTEDT[1][3][4]RIAZOLO[4,3-c]- ANDT[1][3][4]RIAZOLO[1,5-c]QUINAZOLINES: SYNTHESIS AND PHOTOPHYSICAL PROPERTI. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, a heterocyclic compound with potential pharmacological applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven experimental protocols. We will explore the physicochemical properties of the compound, detail robust methods for solubility assessment in various solvents, and discuss the influence of environmental factors such as temperature and pH.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. The solubility of an API in physiological fluids is a prerequisite for its absorption and, consequently, its ability to elicit a pharmacological response. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] this compound, the subject of this guide, is a member of this important class of compounds. A thorough understanding of its solubility profile is therefore essential for any formulation development or preclinical studies.

This guide will provide a robust framework for characterizing the solubility of this compound, enabling researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Properties of this compound

While specific experimental data for this exact molecule is not extensively published, we can infer its likely physicochemical properties based on its structure and related compounds. These properties are crucial for understanding and predicting its solubility behavior.

-

Structure and Functional Groups: The molecule possesses a polar 1,2,4-triazol-3(4H)-one ring, which contains amide and amine-like functionalities capable of hydrogen bonding. The presence of the nonpolar 4-bromophenyl group will contribute to its lipophilicity. The bromine atom adds to the molecular weight and can participate in halogen bonding.

-

Molecular Weight: Approximately 240.06 g/mol .[3]

-

Polarity: The molecule has both polar (triazolone ring) and nonpolar (bromophenyl group) regions, making it amphiphilic to some extent. The overall polarity will influence its solubility in different solvents, following the "like dissolves like" principle.[4]

-

pKa: The triazolone ring contains acidic and basic centers. The N-H protons are weakly acidic, and the nitrogen atoms can be weakly basic. The pKa values will be critical in determining the extent of ionization at different pH values, which in turn significantly impacts aqueous solubility.[5][6]

-

LogP (Octanol-Water Partition Coefficient): This value, which can be predicted using computational models, provides an estimate of the compound's lipophilicity. A positive LogP would suggest a preference for nonpolar environments.

Experimental Determination of Solubility: A Step-by-Step Guide

A reliable determination of solubility requires a well-designed experimental protocol. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard.[7]

Principle of the Equilibrium Solubility Method

This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached, meaning the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the desired solvent to each vial. A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

For aqueous solubility, use buffered solutions at different pH values (e.g., pH 2.0, 7.4) to assess the impact of ionization.[8]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator.

-

Equilibration time is critical; a minimum of 24-48 hours is typically recommended to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent for analysis. The dilution factor must be accurately recorded.

-

-

Quantification of Dissolved Compound:

-

The concentration of this compound in the diluted supernatant can be determined using a suitable analytical technique.

-

Analytical Techniques for Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive and specific method for quantifying triazole derivatives.[9][10][11][12] A calibration curve must be generated using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not interfere with the solvent's absorbance, UV-Vis spectroscopy can be a simpler and faster method.[13][14][15] A standard curve is also required.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solubility Data Table

| Solvent | Polarity Index | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 10.2 | 25 | 7.4 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | ~10.2 | 37 | 7.4 | Experimental Data | Experimental Data |

| 0.1 M HCl (pH 1) | High | 25 | 1.0 | Experimental Data | Experimental Data |

| Ethanol | 4.3 | 25 | N/A | Experimental Data | Experimental Data |

| Methanol | 5.1 | 25 | N/A | Experimental Data | Experimental Data |

| Acetone | 5.1 | 25 | N/A | Experimental Data | Experimental Data |

| Dichloromethane | 3.1 | 25 | N/A | Experimental Data | Experimental Data |

| Hexane | 0.1 | 25 | N/A | Experimental Data | Experimental Data |

Interpreting the Results

-

Polarity: Based on the "like dissolves like" principle, higher solubility is expected in solvents with similar polarity to the solute.[4] Given the amphiphilic nature of this compound, it is likely to have moderate solubility in polar protic solvents like ethanol and methanol, and lower solubility in highly nonpolar solvents like hexane.

-

Influence of pH: The solubility in aqueous buffers is expected to be pH-dependent.[5][6] In acidic conditions (low pH), the basic nitrogen atoms of the triazole ring may become protonated, forming a more soluble salt. In basic conditions (high pH), the acidic N-H proton may be removed, also forming a more soluble salt. The lowest solubility is expected around the isoelectric point of the molecule.

-

Influence of Temperature: For most solid solutes, solubility increases with increasing temperature.[16] However, this relationship should be determined experimentally. This property is particularly important for processes like crystallization.

Intermolecular Interactions Influencing Solubility

Caption: Key intermolecular forces governing solubility.

Conclusion

This guide has outlined a comprehensive approach to determining and understanding the solubility of this compound. By following the detailed experimental protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this and other promising 1,2,4-triazole derivatives from the laboratory to clinical applications. The provided framework for data interpretation will aid in the rational design of formulations and the prediction of in vivo performance.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015, August 21). Agilent. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source. Retrieved from [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. Retrieved from [Link]

-

HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Retrieved from [Link]

-

A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. (2015, September 23). Walsh Medical Media. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source. Retrieved from [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. Retrieved from [Link]

-

(PDF) A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC - NIH. Retrieved from [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025, December 13). ResearchGate. Retrieved from [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH. Retrieved from [Link]

-

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. PubChem. Retrieved from [Link]

-

5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. PubChem. Retrieved from [Link]

-

The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Retrieved from [Link]

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. (2022, October 1). MDPI. Retrieved from [Link]

-

Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[4][7][17]triazolo[4,3-c]quinazolines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Retrieved from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023, October 5). Semantic Scholar. Retrieved from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Unknown Source. Retrieved from [Link]

Sources

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one | C8H6BrN3O | CID 1480135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. youtube.com [youtube.com]

- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. researchgate.net [researchgate.net]

- 12. scioninstruments.com [scioninstruments.com]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

tautomerism in 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

An In-Depth Technical Guide to the Tautomerism of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

Authored by: Gemini, Senior Application Scientist

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] The phenomenon of prototropic tautomerism, the migration of a proton between different atoms, is a critical characteristic of this heterocyclic system.[1][4] This guide provides a comprehensive technical examination of the tautomeric behavior of this compound. We will explore the structural and electronic factors governing the equilibrium between its potential tautomeric forms, detail the advanced analytical methodologies required for their characterization, and discuss the profound implications of this tautomerism for drug design and development professionals. The narrative emphasizes the causality behind experimental design and the integration of computational and empirical data to achieve a holistic understanding of this molecule's dynamic nature.

Introduction: The Principle of Tautomerism in 1,2,4-Triazol-3-ones

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[5][6] In heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is particularly prevalent and consequential. For the 1,2,4-triazol-3-one core, the key tautomeric relationship is the amide-iminol (or keto-enol) equilibrium.[7][8][9] This involves the migration of a proton from a nitrogen atom to the exocyclic oxygen atom, transforming the amide group into an iminol group.

The relative stability and population of these tautomers are not fixed; they are governed by a delicate interplay of factors including:

-

Intrinsic Structural Effects: The electronic nature of substituents on the triazole ring.[10][11]

-

Environmental Conditions: The polarity and hydrogen-bonding capability of the solvent.[8][12]

-

Physical State: Solid-state packing forces and intermolecular interactions, such as hydrogen bonding, can "lock" the molecule into a specific tautomeric form that may differ from its preferred form in solution.[13]

For this compound, three primary tautomeric forms are theoretically possible: the amide (keto) form, the iminol (hydroxy/enol) form, and a zwitterionic form arising from intramolecular proton transfer.[14][15] Understanding which form predominates under physiological conditions is paramount for drug development, as the tautomeric state dictates the molecule's shape, hydrogen bonding potential, and electrostatic surface, all of which are critical for molecular recognition and receptor binding.

Figure 1: Potential prototropic tautomers of this compound.

Elucidating Tautomeric Preference: A Multi-faceted Approach

Determining the dominant tautomeric form of a molecule like this compound requires a synergistic approach, combining theoretical predictions with empirical spectroscopic and structural data. Computational studies often serve as the starting point, predicting the relative stabilities of the tautomers, which are then validated through experimental analysis.

Theoretical & Computational Insights

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria.[11][12] Studies on related 5-substituted 1,2,4-triazol-3-one systems consistently predict that the 2,4-dihydro keto tautomer (the amide form) is the most stable species, both in the gas phase and in aqueous solution.[10] This stability is attributed to the favorable amide resonance and the overall electronic distribution within the heterocyclic ring.

The relative stability is influenced by intramolecular interactions between the substituent and the triazole ring.[11] The electron-withdrawing nature of the 4-bromophenyl group at the C5 position is expected to influence the electron density of the ring and further stabilize the keto form. Computational models can also predict spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies), providing a theoretical benchmark for comparison with experimental data.[1][16]

Experimental Verification Workflow

A robust investigation follows a logical progression from synthesis to definitive structural elucidation. This workflow ensures that hypotheses are continuously tested and refined with increasingly specific data.

Figure 2: A self-validating experimental workflow for tautomer analysis.

Core Experimental Protocols & Data Interpretation

The following protocols represent a best-practice approach to characterizing the tautomeric state of the title compound. The causality behind each step is explained to provide insight into the experimental design.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. The amide and iminol tautomers possess distinct functional groups (C=O vs. O-H and C=N) that absorb infrared radiation at characteristic frequencies. This technique provides a rapid, powerful assessment of the dominant form, particularly in the solid state.[17]

-

Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the synthesized compound with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent disc using a hydraulic press.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis:

-

Amide (Keto) Form: Look for a strong, sharp absorption band in the range of 1750-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. Also, expect broad N-H stretching bands between 3300-3100 cm⁻¹.

-

Iminol (Hydroxy) Form: The C=O band will be absent. Instead, look for a very broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of O-H stretching. A C=N stretching vibration should appear around 1650-1550 cm⁻¹.

-

-

-

Trustworthiness: The presence of a strong carbonyl peak is a highly reliable indicator of the amide tautomer's predominance in the solid state. Its absence is equally strong evidence against it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁵N). Each tautomer will present a unique set of NMR signals, allowing for unambiguous identification in solution.[18][19]

-

Protocol:

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is a polar aprotic solvent that is excellent for solubilizing the compound and, crucially, for observing exchangeable N-H or O-H protons as distinct, often broad, signals.

-

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for signals corresponding to the aromatic protons of the bromophenyl group and, most importantly, any low-field signals from exchangeable N-H or O-H protons.

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. Signals corresponding to N-H or O-H protons will disappear or significantly diminish due to proton-deuterium exchange.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C3 carbon of the triazole ring is a key diagnostic marker.

-

(Optional) ¹H-¹⁵N HMBC: For definitive assignment of proton positions, a Heteronuclear Multiple Bond Correlation experiment can show the correlation between protons and nitrogen atoms over 2-3 bonds. An N-H proton will show a direct correlation to its attached nitrogen, whereas an O-H proton will not.[20]

-

-

Data Interpretation Summary:

| Tautomer Form | Key ¹H NMR Feature (in DMSO-d₆) | Key ¹³C NMR Feature (C3 Carbon) |

| Amide (Keto) | Two distinct N-H proton signals (e.g., δ 10-12 ppm), disappear upon D₂O addition. | Signal for C=O carbon at ~155-170 ppm. |

| Iminol (Hydroxy) | One O-H proton signal (variable shift), disappears upon D₂O addition. One N-H signal. | Signal for C-OH carbon at ~145-155 ppm. |

Single Crystal X-ray Diffraction

-

Principle: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[21] It provides unequivocal proof of atomic connectivity and the position of hydrogen atoms, thereby definitively identifying the tautomer present in the crystal.

-

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or DMF). This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and atomic positions.

-

-

Expertise & Interpretation: The refined structure will clearly show whether the exocyclic atom at C3 is an oxygen (C=O, keto form) or a hydroxyl group (C-OH, enol form). It will also locate the positions of the hydrogen atoms on the ring nitrogens, confirming the tautomeric state. Crystal structures of similar 1,2,4-triazolone derivatives frequently reveal the keto form, often participating in extensive intermolecular hydrogen-bonding networks that stabilize the crystal lattice.[13][22][23]

Implications for Drug Development

The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its pharmacological profile.

-

Receptor Recognition: Tautomers are distinct chemical entities. The amide form presents two hydrogen bond donors (N-H) and one acceptor (C=O), while the iminol form has one donor (O-H) and multiple nitrogen acceptors. This difference fundamentally alters how the molecule can interact with a biological target. A drug designed to fit a receptor pocket in one tautomeric form may be completely inactive in another.

-

Physicochemical Properties: Tautomerism affects properties like pKa, solubility, and lipophilicity (logP). The more polar keto form may have different solubility and membrane permeability characteristics compared to the less polar hydroxy form. The pKa of the molecule will also change, affecting its ionization state at physiological pH.[24]

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and the protection of intellectual property.

Conclusion

The tautomerism of this compound is a prime example of the structural dynamism inherent in many heterocyclic scaffolds. While computational studies strongly suggest the predominance of the amide (keto) form, a rigorous, multi-technique experimental approach is essential for unambiguous confirmation. A combination of FT-IR, advanced NMR spectroscopy in solution, and single-crystal X-ray diffraction in the solid state provides a self-validating system for complete characterization. For researchers in drug development, a thorough understanding and characterization of the tautomeric behavior of lead compounds is not optional—it is a prerequisite for rational drug design, optimization, and ultimate clinical success.

References

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Zadykowicz, B., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33, 1935–1948. [Link]

-

ResearchGate. (n.d.). Amide-iminol tautomerization as a typical example of prototropic tautomerism. [Link]

-

Politzer, P., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(43), 8264–8272. [Link]

-

Dobrowolski, J. Cz., & Karpińska, G. (2015). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Computational and Theoretical Chemistry, 1074, 53-61. [Link]

-

Guedes, J. V., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. [Link]

-

Eklablog. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. [Link]

-

Katritzky, A. R., et al. (1996). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. J. Chem. Soc., Perkin Trans. 2, 2493-2496. [Link]

-

Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 955-962. [Link]

-

Fiveable. (n.d.). Keto-Enol Tautomerism. [Link]

-

Ye, D. -J., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24(12), 5286-5288. [Link]

-

Patel, N. B., et al. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI, 7(1), 39-43. [Link]

-

Dippold, A. A., & Klapötke, T. M. (2013). Synthesis and Characterization of 5‐(1,2,4‐Triazol‐3‐yl)tetrazoles with Various Energetic Functionalities. Chemistry – An Asian Journal, 8(7), 1463–1471. [Link]

-

Hrynova, Y., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. International Journal of Molecular Sciences, 25(5), 2977. [Link]

-

Joo, Y-H., et al. (2010). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society, 132(41), 14681–14688. [Link]

-

Akkurt, M., et al. (2011). 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2819. [Link]

-

Zhang, Y., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. ACS Chemical Neuroscience, 12(15), 2846–2861. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(6), 932. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

Molbank Editorial Office. (2021). Comments and Responses on Molbank-M1279. Molbank, 2021(4), M1279. [Link]

-

Michalik, D., et al. (2018). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 23(10), 2465. [Link]

-

ResearchGate. (2019). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. [Link]

-

ResearchGate. (2013). Synthesis and Characterization of 5-(1,2,4-Triazol-3-yl)tetrazoles with Various Energetic Functionalities. [Link]

-

ResearchGate. (2016). Amide-iminol tautomerism in the title compound. [Link]

-

Larina, L. I., & Fershtat, L. L. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(15), 4484. [Link]

-

ResearchGate. (2015). Amide−iminol tautomerism and resonance structures for the amide form (upper) and the iminol form (lower). [Link]

-

D'Souza, A., & O'Brien-Simpson, N. (2022). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 27(23), 8206. [Link]

-

Gugoasa, M., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(4), M1279. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

ResearchGate. (2021). Tautomeric equilibrium of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10). [Link]

-

Elguero, J., et al. (2009). The Use of NMR Spectroscopy to Study Tautomerism. Specialist Periodical Reports, 38, 1-61. [Link]

-

Semenov, V. A., & Larina, L. I. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. [Link]

-

Wikipedia. (n.d.). Zwitterion. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

-

Wang, X., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

-

Sławiński, J., et al. (2023). Proton tautomerism and stereoisomerism in 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. IUCrJ, 10(Pt 6), 661-671. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxyl-ate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zwitterion - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. dspace.ncl.res.in [dspace.ncl.res.in]

- 18. researchgate.net [researchgate.net]

- 19. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. asianpubs.org [asianpubs.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

chemical properties of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

An In-depth Technical Guide Topic: Chemical Properties, Synthesis, and Characterization of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document details the structural nuances, including tautomerism, and outlines a robust synthetic protocol. Furthermore, it provides an in-depth analysis of the expected spectroscopic data (NMR, IR, MS) essential for structural confirmation. The guide concludes with a discussion of the molecule's chemical reactivity, highlighting its potential as a versatile intermediate for creating diversified chemical libraries for drug discovery.

Introduction to the 1,2,4-Triazol-3-one Scaffold

The Significance of the 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This structural motif is an isostere for esters and amides, capable of participating in hydrogen bonding and other non-covalent interactions, which makes it a cornerstone in modern drug design. Compounds incorporating the 1,2,4-triazole scaffold exhibit a vast spectrum of biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and antimicrobial properties. Its metabolic stability and favorable pharmacokinetic profile contribute to its prevalence in pharmaceuticals like the antifungal agents fluconazole and itraconazole.

Focus on this compound: Structure and Potential

The subject of this guide, this compound, combines the proven 1,2,4-triazol-3-one core with a 4-bromophenyl substituent. The bromine atom serves two critical functions: it can modulate the electronic properties and lipophilicity of the molecule, and more importantly, it acts as a versatile chemical handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

Tautomerism: The Triazolone / Hydroxy-Triazole Equilibrium

A key chemical feature of 1,2,4-triazol-3-ones is the existence of tautomeric forms. The molecule can exist in the lactam (keto) form, this compound, or the lactim (enol) form, 5-(4-bromophenyl)-1H-1,2,4-triazol-3-ol. Additionally, the proton on the nitrogen can reside at the N2 or N4 position in the keto form. While these forms can interconvert, spectroscopic evidence from related structures suggests that the keto (triazolone) form is predominantly favored, particularly in the solid state and in polar aprotic solvents like DMSO. This equilibrium is fundamental to understanding the molecule's reactivity, particularly in alkylation reactions which can occur at either nitrogen or oxygen.

Caption: Tautomeric equilibrium of the 5-(4-bromophenyl)-1,2,4-triazol-3-one core.

Key Physicochemical Data

The following table summarizes the key computed and experimental properties for the tautomer 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, which shares the same molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃O | |

| Molecular Weight | 240.06 g/mol | |

| Exact Mass | 238.96942 Da | |

| CAS Number | 214117-50-7 (for 4H-tautomer) | |

| Melting Point | >300 °C (Typical for this class) | Estimated |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water | Inferred |

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis and Strategy

The synthesis of 4,5-disubstituted-1,2,4-triazol-3-ones is reliably achieved via the cyclization of an appropriate N-acyl-semicarbazide intermediate. This intermediate can be readily prepared from a carboxylic acid derivative (like an acid chloride or ester) and semicarbazide. This approach is mechanistically sound, cost-effective, and generally provides high yields.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 4-bromobenzoyl chloride.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Bromobenzoyl)semicarbazide

-

Reagent Preparation: Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water. In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Cool the 4-bromobenzoyl chloride solution to 0 °C in an ice bath. Add the aqueous solution of semicarbazide dropwise with vigorous stirring.

-

Rationale: The reaction is exothermic, and low temperature controls the rate, preventing side reactions. Sodium acetate neutralizes the HCl byproduct from the semicarbazide salt and the HCl generated during the acylation.

-

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the solid product often precipitates. Filter the solid, wash with cold water and a non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.